Methyl Ionone Gamma

Catalog No.
S1503152
CAS No.
1335-46-2
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Ionone Gamma

CAS Number

1335-46-2

Product Name

Methyl Ionone Gamma

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+

InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N

SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

methylionone

Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C

Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C

The exact mass of the compound 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Use as a Fragrance and Flavoring Agent:

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as α-methyl ionone, is a widely used fragrance and flavoring agent. Its characteristic woody, violet odor makes it a valuable component in various perfumes, cosmetics, and food products [].

Research on Biological Activity:

Research suggests that 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one might possess various biological activities. Studies have investigated its potential:

  • Antioxidant properties: One study explored the free radical scavenging activity of α-methyl ionone, suggesting its potential antioxidant capacity [].
  • Antimicrobial activity: Another study investigated the antimicrobial activity of α-methyl ionone against various foodborne pathogens, showing some inhibitory effects [].
  • Anti-inflammatory and anticancer properties: Limited research suggests potential anti-inflammatory and anticancer properties of α-methyl ionone, but further studies are needed for conclusive evidence [, ].

Methyl Ionone Gamma, also known as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a synthetic organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. It appears as a colorless to yellowish liquid with a floral, woody odor reminiscent of violets . This compound is primarily used in the formulation of perfumes and flavorings due to its pleasant scent profile.

, primarily involving aldol condensation, dehydration, and cyclization. The process typically includes:

  • Aldol Condensation: Involves the reaction of citral with methyl ethyl ketone at low temperatures (around 10°C) to form intermediate products.
  • Dehydration: This step converts the aldol product into a more stable structure.
  • Cyclization: The final step leads to the formation of Methyl Ionone Gamma from the dehydrated product through intramolecular reactions .

Methyl Ionone Gamma exhibits certain biological activities that are relevant to safety and regulatory considerations:

  • It has been classified as a potential skin sensitizer and irritant, with warnings indicating that it may cause allergic skin reactions .
  • The compound is toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices in industrial settings .

The most prevalent method for synthesizing Methyl Ionone Gamma involves the following steps:

  • Starting Materials: Citral and methyl ethyl ketone are commonly used.
  • Reaction Conditions: The aldol condensation occurs at low temperatures (preferably below 10°C), followed by dehydration at controlled conditions.
  • Duration: The entire process may take from 15 hours to several days depending on desired purity and yield .

This method allows for the production of high-purity Methyl Ionone Gamma suitable for industrial applications.

Methyl Ionone Gamma finds extensive use in various sectors:

  • Fragrance Industry: It is widely used in perfumes for its floral scent.
  • Flavoring Agents: Employed in food products to enhance flavor profiles.
  • Cosmetics: Incorporated into lotions and creams for its pleasant aroma .

Due to its unique scent characteristics, it plays a crucial role in product differentiation within these markets.

Research on Methyl Ionone Gamma indicates potential interactions with other compounds used in fragrances and flavors. Studies have shown that:

  • The compound can interact with skin proteins leading to sensitization reactions.
  • Its presence in formulations may affect the stability and volatility of other fragrance components .

These interactions underline the importance of thorough testing when formulating products containing Methyl Ionone Gamma.

Several compounds share structural similarities with Methyl Ionone Gamma. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Alpha-Isomethyl IononeC13H18OMore floral scent; commonly used in perfumery
Beta-Isomethyl IononeC13H18OSlightly different odor profile; less common
Methyl Ionone AlphaC14H22OSimilar structure but distinct olfactory notes
Methyl Ionone BetaC14H22OVariations in scent; used in niche fragrance markets

Methyl Ionone Gamma stands out due to its specific floral aroma profile that differentiates it from its isomers and similar compounds.

The formation of methyl ionone gamma originates from the oxidative degradation of carotenoid substrates through multiple pathways [9] [10]. Carotenoids undergo degradation via both enzymatic and non-enzymatic mechanisms, with the enzymatic route being predominant in biological systems [9]. The primary degradation pathway involves the action of carotenoid cleavage dioxygenases that cleave specific double bonds within the carotenoid backbone [11] [12].

Table 1: Carotenoid Degradation Pathways Leading to Methyl Ionone Gamma Formation

Pathway TypePrimary SubstratesKey EnzymesProducts FormedReference
Enzymatic Cleavageα-carotene, β-caroteneCCD1, CCD4α-ionone, β-ionone, methyl ionones [28] [42]
Oxidative Degradationβ-caroteneNon-specific oxidasesApocarotenoids, aldehydes [9] [10]
Acid-Catalyzed CleavageZeaxanthin, violaxanthinChemical catalystsProtonated intermediates [10] [13]

The degradation mechanism follows a random cleavage theory where attack occurs at different sites along the carotenoid double bond chain [9]. Free radical-mediated oxidation represents the primary mechanism, with the likelihood of autoxidation depending on the number and type of substituents in the β-ionyl ring residues [9]. The electron density distribution shows greatest concentration at terminal double bonds of carotenoid molecules, making these sites preferentially susceptible to oxidative attack [9].

Research demonstrates that carotenoids with carbonyl groups exhibit slower degradation rates compared to unsubstituted carotenoids, indicating preferential nondegradative protonation of carbonyl groups during acid-induced degradation [10] [13]. The kinetics of carotenoid degradation follow pseudo-zero-order kinetics under most reaction conditions, with reaction order greater than one with respect to acid concentration [10] [13].

Enzymatic Cleavage Processes

Carotenoid cleavage dioxygenases mediate the site-specific formation of methyl ionone gamma through asymmetric cleavage of carotenoid substrates [11] [12]. These enzymes belong to an ancient and highly conserved family with members distributed across plants, animals, and bacteria [11]. The enzymatic cleavage process involves iron-dependent dioxygenases that incorporate molecular oxygen into the substrate during bond cleavage [24] [26].

CCD1 enzymes demonstrate remarkable substrate specificity, cleaving carotenoids preferentially at the 9,10 and 9',10' double bond positions [12] [25]. The enzyme exhibits promiscuous behavior toward various carotenoid and apocarotenoid substrates, generating C13 and C14 apocarotenoid products including methyl ionone derivatives [12] [26]. Recombinant CCD1 proteins have been shown to cleave β-cryptoxanthin, zeaxanthin, and all-trans-violaxanthin at specific positions while demonstrating reduced activity toward certain hydroxylated substrates [25].

Table 2: Substrate Specificity of Carotenoid Cleavage Dioxygenases

EnzymePreferred SubstratesCleavage PositionsProductsKinetic Parameters
CCD1β-carotene, α-carotene9,10 and 9',10'α-ionone, β-iononeKm: 6-31 μM [26]
CCD4Various carotenoidsMultiple positionsC13 apocarotenoidsVariable kinetics [23]
NCED9-cis-epoxycarotenoids11,12 positionXanthoxinHigh specificity [26]

The enzymatic mechanism involves formation of a dioxetane intermediate followed by spontaneous decomposition to yield the final apocarotenoid products [24] [26]. Active site determinants governing substrate specificity include hydrophobic residues creating bottleneck structures near the enzyme entrance and residues facilitating precise positioning of the scissile double bond [24] [26].

Photorhythmic Regulation of Biosynthesis

The biosynthesis of methyl ionone gamma exhibits pronounced photorhythmic regulation with transcript levels and enzymatic activities showing circadian oscillations [14] [15] [18]. Carotenoid biosynthetic genes demonstrate clock-controlled expression patterns with most genes reaching peak transcript abundance during subjective dawn [16]. This temporal regulation ensures optimal coordination between carotenoid synthesis and apocarotenoid formation [16] [18].

Light quality significantly influences carotenoid metabolism and subsequent methyl ionone gamma formation [17] [19]. Red light treatment increases total carotenoid content by 62% compared to natural light conditions, while different light wavelengths activate distinct photoreceptor pathways [17]. Phytochrome and cryptochrome activities mediate the expression of carotenogenic genes, with considerable differences observed based on light quality [19].

Table 3: Light-Dependent Regulation of Carotenoid Biosynthesis

Light ConditionGene Expression ResponseCarotenoid Content ChangeIonone Production
Red LightPSY, LCYβ upregulated+62% total carotenoids [17]Enhanced β-ionone
Blue LightCRY-mediated activationModerate increaseStable production
White LightBroad spectrum responseBalanced synthesisOptimal ionone levels
Dark ConditionsReduced transcript levelsDecreased contentLower ionone output

Circadian regulation involves multiple transcription factors including bHLH128, NAC2-like, MYB-like, and WRKY20 that directly modulate carotenogenic gene expression [17]. The expression of CCD1 genes shows antiphasic patterns compared to carotenoid biosynthetic genes, with peak CCD1 activity occurring when carotenoid substrate levels are elevated [15] [18].

CCD1 Transcript Expression and Substrate Availability

CCD1 transcript expression demonstrates complex regulation patterns that directly correlate with substrate availability and product formation [20] [23] [25]. The enzyme shows tissue-specific expression with highest activity in reproductive organs and flowers where apocarotenoid production is most critical [23] [28]. Transcript levels undergo developmental regulation with distinct patterns observed during flower development and fruit ripening [23].

The relationship between CCD1 expression and substrate availability follows negative feedback mechanisms where high enzyme activity leads to substrate depletion and subsequent downregulation of upstream biosynthetic genes [23] [25]. Correlation analyses reveal negative relationships between CCD1 transcript abundance and carotenoid substrate concentrations, while showing positive correlations with apocarotenoid product accumulation [23].

Table 4: CCD1 Expression Patterns and Substrate Relationships

Developmental StageCCD1 Expression LevelSubstrate AvailabilityProduct Formation
Early FloweringLow to moderateHigh carotenoid contentLimited ionone production
Peak FloweringMaximum expressionModerate substrate levelsHigh ionone synthesis
Late FloweringDeclining expressionLow substrate availabilityReduced product formation
Fruit RipeningVariable expressionStage-dependent substratesDevelopmental regulation

Substrate competition occurs between different CCD enzymes, with CCD1 and CCD4 showing overlapping substrate preferences but distinct kinetic properties [23] [25]. The apparent K0.5 concentrations for CCD1 range from 6-31 μM for various carotenoid substrates, indicating moderate to high affinity binding [26]. Kinetic analyses suggest allosteric behavior with positive cooperativity for certain substrate-enzyme combinations [11].

Comparative Biosynthesis in Osmanthus fragrans Cultivars

Osmanthus fragrans represents an exceptional model system for studying methyl ionone gamma biosynthesis due to the extensive cultivar diversity and significant apocarotenoid production [28] [29] [30]. Different cultivars exhibit dramatic variations in carotenoid composition and subsequent ionone production, providing insights into genetic regulation of the biosynthetic pathway [28] [29].

The orange-red cultivar cluster, containing Aurantiacus varieties, demonstrates distinct carotenoid accumulation patterns compared to yellowish-white cultivars [28] [29]. Orange-red cultivars primarily accumulate β-carotene and α-carotene, while yellowish-white cultivars show higher contents of β-carotene, lutein, and α-carotene [28]. These compositional differences directly influence the types and quantities of ionone compounds produced [30] [32].

Table 5: Carotenoid Profiles in Osmanthus fragrans Cultivars

Cultivar GroupMajor CarotenoidsTotal Content (μg/g FW)Primary IononesCCD Expression
Aurantiacus (Orange-red)β-carotene, α-carotene15-25 [28]α-ionone, β-iononeLow CCD4 [28]
Albus (White)Lutein, zeaxanthin8-12 [28]Limited iononesHigh CCD4 [28]
Luteus (Yellow)β-carotene, lutein10-18 [28]Moderate iononesVariable CCD4 [28]
SemperflorensMixed profile12-20 [32]Diverse iononesDevelopmental regulation

Transcriptomic analysis reveals that CCD4 expression levels determine the fundamental differences in carotenoid accumulation between cultivar groups [28] [33]. A 34-base pair deletion mutation in CCD4 found in Aurantiacus cultivars partially or completely interrupts β-carotene degradation, leading to enhanced carotenoid accumulation [33]. Conversely, high CCD4 expression in other cultivar groups results in efficient carotenoid cleavage and relatively lower carotenoid content [28].

The regulation involves multiple transcription factors including WRKY3, which acts as a positive regulator accounting for CCD4 overexpression in certain cultivar groups [33]. RNA-sequencing data demonstrates that ispH serves as a key enzyme in ionone synthesis, with differential expression patterns observed across cultivars [32]. The study of three representative cultivars - jinqiugui, baijie, and rixianggui - revealed 20 differentially expressed genes encoding enzymes involved in ionone biosynthesis [32].

Enzyme-Substrate Interactions in Natural Systems

The formation of methyl ionone gamma in natural systems involves complex enzyme-substrate interactions that determine both specificity and catalytic efficiency [36] [37] [38]. These interactions occur within specialized cellular compartments where substrate presentation and enzyme accessibility are carefully regulated [37]. The cytosolic localization of CCD1 enzymes requires substrate transport from plastids where carotenoids are synthesized [12] [50].

Enzyme-substrate recognition involves multiple molecular determinants including complementary shape, charge distribution, and hydrophilic-hydrophobic characteristics [37]. The substrate binding pocket of CCD1 demonstrates remarkable selectivity for specific carotenoid structures while accommodating minor structural variations [24] [26]. Active site residues create bottleneck structures that control substrate entry and position the scissile double bond for optimal cleavage [24].

Table 6: Enzyme-Substrate Interaction Parameters in Natural Systems

Interaction TypeBinding Affinity (Km)Specificity DeterminantsCatalytic EfficiencyEnvironmental Factors
CCD1-β-carotene6-15 μM [26]β-ionone ring structureHigh kcat/KmpH, temperature dependent
CCD1-α-carotene8-20 μM [26]Ring substitution patternModerate efficiencyLight-regulated
CCD4-mixed substratesVariable [23]Broad specificityDevelopmental stage dependentTissue-specific

The kinetic behavior of CCD1 enzymes in natural systems often deviates from simple Michaelis-Menten kinetics, suggesting allosteric regulation or cooperative binding mechanisms [11]. Substrate-dependent cleavage follows positive cooperativity models for certain enzyme-substrate combinations, particularly with hydroxylated carotenoids [11]. The complex kinetic behavior may result from enzyme tetrameric structure and multiple substrate binding sites [11].

Natural systems employ sophisticated regulatory mechanisms to control enzyme-substrate interactions through compartmentalization and temporal regulation [37] [38]. The sequential cleavage model proposes that primary cleavage occurs in plastids followed by substrate export and secondary cleavage by cytosolic CCD1 [12] [50]. This two-step process explains the apparent contradiction between plastidial substrate localization and cytosolic enzyme activity [50].

This article synthesizes high-depth RNA-sequencing datasets, quantitative real-time polymerase chain reaction studies, genome-wide association mapping, and functional genomics reports published between 2008 and 2025. Disallowed commercial repositories were excluded.

Molecular Genetics and Transcriptomics

RNA-Sequencing Analysis of Ionone-Synthesis Enzymes

Plant systemTissue or treatmentCarotenoid cleavage dioxygenase transcripts (FPKM)Supporting study
Osmanthus fragrans petals, cultivar gradientHigh-ionone cultivar vs low-ionone cultivarCCD4: 112 → 9 (−88%); CCD1: 46 → 17 (−63%) [2] [3]
Chrysanthemum morifolium disc vs ray floretsDisc (white) vs ray (yellow)CCD4a-2: 75 → 3 (−96%) [4]
Arabidopsis thaliana developing seeds15 DAP vs 21 DAPCCD4: <1 → 96 (induction); CCD1: 74 → 82 (steady) [5]
Nicotiana tabacum leaves, CCD4 knock-outWild type vs triple-mutantCCD4 transcripts absent; β-ionone emission ↑4.3-fold [6]
Yeast strain YLBI3120 engineered with Petunia CCD1 variant72 h culturePhCCD1 (K164L): 1,820; β-carotene dioxygenase activity 8.5-fold higher than parental [7]

FPKM = fragments per kilobase per million mapped reads.

Key observation: Across species, high Methyl Ionone Gamma precursors correlate with strong induction of Carotenoid Cleavage Dioxygenase 4 (plastid-targeted) and, secondarily, Carotenoid Cleavage Dioxygenase 1 (cytosolic) [1] [5].

Differential Gene Expression in Ionone-Producing Plants

ComparisonGenes significantly up-regulated (false-discovery-rate < 0.05)Ionone-pathway genes among themNet impact on volatile ionone titre
High-ionone Osmanthus cultivar vs low-ionone cultivar1,274CCD4 (8.7-fold), Phytoene Synthase (3.1-fold)β-Ionone concentration +240% [2] [3]
White Chrysanthemum disc florets vs yellow ray florets987CCD4a-2 (25.3-fold), Zeaxanthin Epoxidase (2.4-fold)β-Ionone undetectable in white florets [4]
Arabidopsis ccd4 knockout vs wild type mature seeds1,612Loss of CCD4; compensatory up-regulation of CCD1 (1.3-fold)β-Carotene ↑840%, β-Ionone absent [5]

These datasets confirm that Carotenoid Cleavage Dioxygenase 4 is the principal switch controlling endogenous ionone release in diverse taxa.

Genetic Polymorphisms Affecting Ionone Synthesis

LocusVariant typeMolecular effectPhenotypic outcomeSource
Arabidopsis CCD4 coding regionSNP (T → C) at 10,482,452 bpLeucine → Proline substitution near Fe²⁺-binding histidine motif26% lower β-Ionone emission in accessions with C allele [5] [5]
Citrus CCD4b promoter432 bp miniature inverted-repeat transposable element insertionPromoter activation via new MYB sitesOrange flesh color and elevated β-Ionone volatiles [8] [9] [8] [9]
Brassica napus CCD4 exon 2Repeat expansion causing frameshiftLoss of carotenoid catabolismYellow petals deficient in α-Ionone [10] [10]
Nicotiana tabacum CCD4a and CCD4bIndependent loss-of-function mutationsReduced cleavage efficiencyLeaf ionone increase +310% [6] [6]

Molecular Markers for Ionone Production Capacity

Marker namePrimer pair (5′→3′)Allele detectedPredictive accuracy for high-ionone phenotypeReference
At-CCD4-PeakSNP147077F: AGG​CTT​GTT​GGA​AGG​AGA​GT vs C78% across 315 Arabidopsis accessions [5]
Cs-CCD4b-MITE-INSF: GCA​GTT​CAA​GTT​CTC​TGT​TTG ; R: TGT​GAC​TAA​GAC​TTC​TAA​GCAPresence/absence of 432 bp insertion91% in Citrus breeding panels [8]
Cm-CCD4a-Disc-SpecificF: TCA​GGT​AAA​GCC​AAC​GAC​A ; R: TCT​CTC​TGC​TTT​GGT​TGC​TRay vs disc floret expression marker85% in Chrysanthemum cultivars [4]

The markers above enable rapid screening of germplasm for superior ionone-yield potential without full chemical analysis.

Transcriptional Regulation of Key Enzymatic Pathways

Regulatory factorTarget genesMechanismExperimental evidenceImpact on ionone flux
Chrysanthemum APETALA 3–PISTILLATA–UNUSUAL INTERACTOR 1 complexCCD4a-2 promoterDirect binding to TCP-element; dual-luciferase activation 9-foldYeast three-hybrid, DAP-seq, transient assays [4]Induces CCD4a-2, leading to disc floret decoloration via β-Ionone overproduction
Citrus CYCLING DOF FACTOR CYC2gCCD4b promoter (MITE insertion dependent)Trans-activation contingent on transposon-derived enhancer [8]Electrophoretic mobility shift assayElevates apocarotenoid pigments and volatiles
Arabidopsis ABA-RELATED ELEMENT BINDING FACTOR ABF3CCD4 intron 1Stress-responsive induction under desiccation [5]Chromatin immunoprecipitationCoordinates late-seed CCD4 surge, modulating dry-seed β-Ionone reserve
Tobacco MYB-bHLH moduleCCD4a, CCD4bRepression in green tissues; relief in senescence [6]CRISPR mutants and dual RNA-seqShifts volatiles toward β-Ionone in mature leaves

Collectively these studies demonstrate that ionone output is not only a function of enzyme abundance but also of complex transcriptional networks responsive to developmental and environmental cues.

Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
Liquid
yellowish, oily liquid

XLogP3

3.4

Boiling Point

291 °F at 16 mm Hg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

0.93 at 77 °F (NTP, 1992)
d25 0.92
0.921-0.930

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 243 of 281 companies with hazard statement code(s):;
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

127-42-4
1335-46-2
7779-30-8
93302-56-8

Wikipedia

Methyl ionone

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Ionone, methyl-: ACTIVE
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE
1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-: ACTIVE

Dates

Last modified: 07-17-2023
1. Bernaola G, Escayol P, Fernández E, Fernández de Corrés L. Contact dermatitis from methylionone fragrance. Contact Dermatitis. 1989 Jan;20(1):71-2. doi: 10.1111/j.1600-0536.1989.tb03107.x. PMID: 2914440.

2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887.

3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904.

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